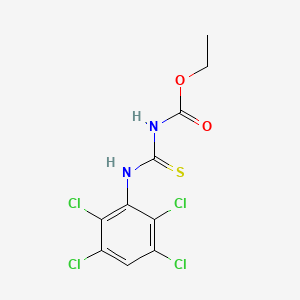
Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate is a chemical compound with the molecular formula C10H8Cl4N2O2S and a molecular weight of 362.05 g/mol . It is characterized by the presence of a tetrachlorophenyl group, a thiourea moiety, and an ethyl ester functional group. This compound is typically a yellow to off-white solid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate involves the reaction of 2,3,5,6-tetrachlorophenyl isothiocyanate with ethyl carbamate under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Amino or thiol-substituted phenyl derivatives
Applications De Recherche Scientifique
Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The tetrachlorophenyl group enhances its binding affinity, while the thiourea moiety can form hydrogen bonds with the target. This interaction can disrupt normal cellular processes, leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate can be compared with other similar compounds, such as:
- Ethyl 3-(2,3,4,5-tetrachlorophenyl)thioureidocarboxylate
- Ethyl 3-(2,3,5,6-tetrachlorophenyl)ureidocarboxylate
- Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidopropionate
These compounds share structural similarities but differ in the position of chlorine atoms or the nature of the ester group. The unique combination of the tetrachlorophenyl group and thiourea moiety in this compound contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H8Cl4N2O2S |
|---|---|
Poids moléculaire |
362.1 g/mol |
Nom IUPAC |
ethyl N-[(2,3,5,6-tetrachlorophenyl)carbamothioyl]carbamate |
InChI |
InChI=1S/C10H8Cl4N2O2S/c1-2-18-10(17)16-9(19)15-8-6(13)4(11)3-5(12)7(8)14/h3H,2H2,1H3,(H2,15,16,17,19) |
Clé InChI |
XJWKXVRUGKTLIQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(=S)NC1=C(C(=CC(=C1Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


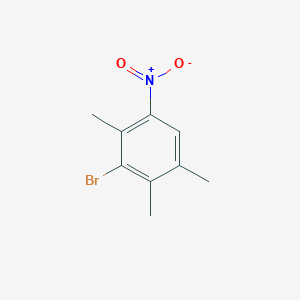
![2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B14132843.png)
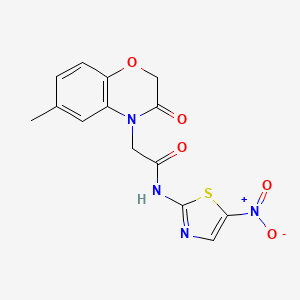
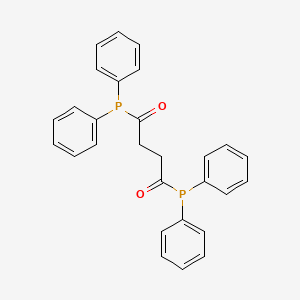
![2-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14132856.png)
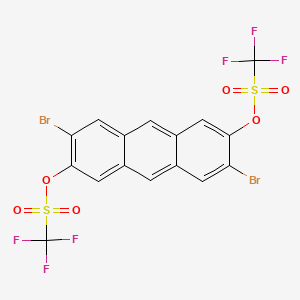
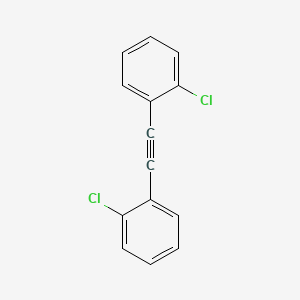
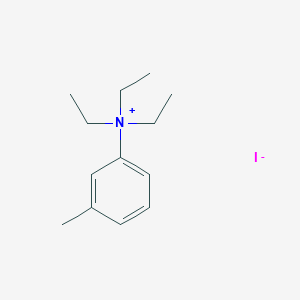
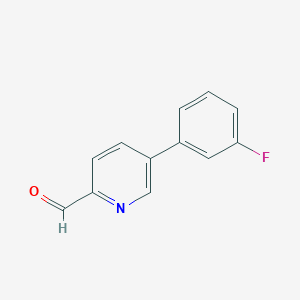
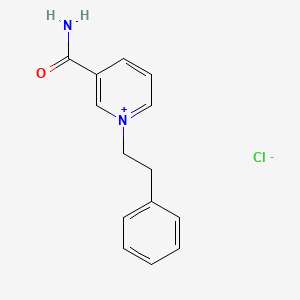
![(Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14132893.png)
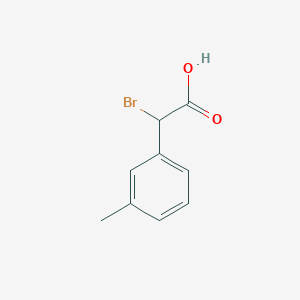
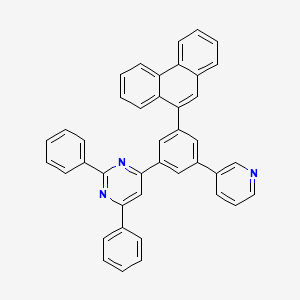
![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)
